![molecular formula C15H15NO6 B3834957 N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine](/img/structure/B3834957.png)
N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine
説明
N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine, also known as MCG, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a derivative of the naturally occurring compound, coumarin, and has been shown to possess a range of biological activities.
作用機序
The mechanism of action of N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine is not fully understood. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
実験室実験の利点と制限
N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine has also been shown to possess a range of biological activities, making it a versatile compound for use in various assays.
However, there are also limitations to the use of N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine has not been extensively studied in vivo, which can limit its potential therapeutic applications.
将来の方向性
There are several future directions for the study of N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine. One area of research is the investigation of its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine has been shown to possess neuroprotective properties, and further research is needed to fully understand its potential therapeutic applications.
Another area of research is the investigation of the molecular mechanisms underlying the biological activities of N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine. The identification of its molecular targets could lead to the development of more specific and effective therapeutic agents.
Conclusion:
In conclusion, N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine is a synthetic compound that has been extensively studied for its potential therapeutic applications. It possesses anti-inflammatory, antioxidant, and anti-tumor properties and has been investigated for its potential use in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
科学的研究の応用
N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anti-tumor properties. N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine has been investigated for its potential use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
特性
IUPAC Name |
2-[2-(4-methyl-2-oxochromen-7-yl)oxypropanoylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6/c1-8-5-14(19)22-12-6-10(3-4-11(8)12)21-9(2)15(20)16-7-13(17)18/h3-6,9H,7H2,1-2H3,(H,16,20)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSKDKDFBRJGTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




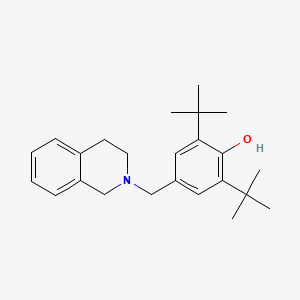
![1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-propanol](/img/structure/B3834892.png)
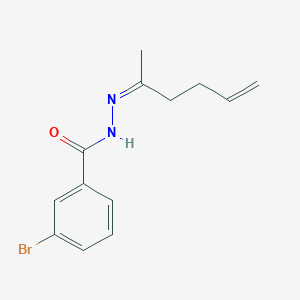
![6,7-dimethoxy-2-[(5-nitro-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3834919.png)
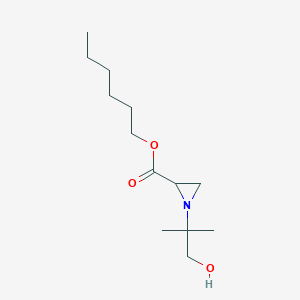
![1-[4-(methylthio)benzyl]azocane](/img/structure/B3834944.png)
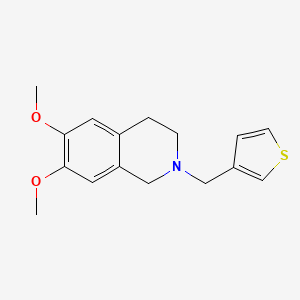
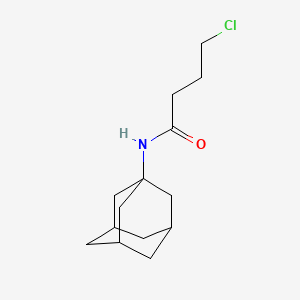
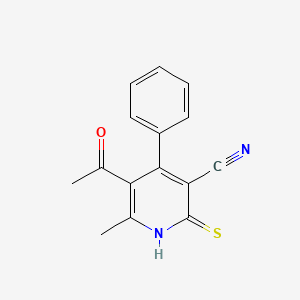


![2-(4-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-isopropyl-2-piperazinyl)ethanol](/img/structure/B3834971.png)
![N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B3834972.png)